molecular formula C16H23NO3 B8561801 6-[(4-Formylphenyl)(methyl)amino]hexyl acetate CAS No. 120654-22-0

6-[(4-Formylphenyl)(methyl)amino]hexyl acetate

Cat. No. B8561801
Key on ui cas rn: 120654-22-0
M. Wt: 277.36 g/mol
InChI Key: GDOADJDESNBAHV-UHFFFAOYSA-N
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Patent
US04792208

Procedure details

Phosphorous oxychloride (145 g, 0.95 mol) was added dropwise at 5° C. to 280 mL of stirred N,N-dimethylformamide (DMF), and the mixture was stirred at 5° C. for 2 hours. N-(6-Acetoxyhexyl)-N-methylaniline (230 g, 0.93 mol) was added slowly, and the reaction mixture was heated at 90° C. for 3 hours. After cooling, the solution was poured onto 500 g of ice and the resulting mixture was neutralized to pH 5 with sodium acetate. The mixture was extracted with dichloromethane (4×200 mL), the combined extracts were dried (MgSO4), and the solvent was removed at reduced pressure. The brown residue was distilled in vacuo the provide 186 g (73%) of a yellow oil, bp 195° C. (0.15 mm).
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(6-Acetoxyhexyl)-N-methylaniline
Quantity
230 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[C:6]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][N:16]([CH3:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:8])[CH3:7].[C:24]([O-])(=[O:26])C.[Na+]>CN(C)C=O>[C:6]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][N:16]([CH3:23])[C:17]1[CH:18]=[CH:19][C:20]([CH:24]=[O:26])=[CH:21][CH:22]=1)(=[O:8])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
145 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
N-(6-Acetoxyhexyl)-N-methylaniline
Quantity
230 g
Type
reactant
Smiles
C(C)(=O)OCCCCCCN(C1=CC=CC=C1)C
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 5° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 90° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (4×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The brown residue was distilled in vacuo the provide 186 g (73%) of a yellow oil, bp 195° C. (0.15 mm)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)OCCCCCCN(C1=CC=C(C=O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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